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An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-

2866)

Introduction
Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common

name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective

androgen receptor modulators (SARMs). It was developed to elicit the therapeutic anabolic

effects of androgens on muscle and bone, but with reduced androgenic effects on other

tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with

Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more

than 1,700 participants. Its development has explored a range of indications, from treating

muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to

stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive

(AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss

with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of

action, preclinical and clinical development, and experimental protocols associated with

Enobosarm.
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Discovery and Preclinical Profile
The foundational research for Enobosarm and other SARMs emerged from the laboratories of

James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a

compound that could provide the muscle- and bone-building benefits of testosterone without its

associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate

cancer, and virilization in women.

Mechanism of Action
Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki

of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical

structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene

expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change

and translocates to the cell nucleus. There, it binds to specific DNA sequences known as

Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle

and bone cells, this interaction promotes anabolic pathways, leading to increased protein

synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like

the prostate and seminal vesicles is minimal, sparing them from significant androgenic

stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone

(DHT), avoiding side effects related to aromatization and 5-alpha reduction.
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Caption: Enobosarm's selective androgen receptor modulation pathway.

Pharmacokinetics
Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile

for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear

across a range of single doses.

Parameter Value Reference

Oral Bioavailability ~100% (in rats)

Time to Max. Concentration

(Tmax)
~1.0 hours

Elimination Half-life (t½) 14–21 hours

Metabolism

Not significantly affected by

strong CYP3A4 inhibitors

(itraconazole). Levels are

reduced by CYP3A4 inducers

(rifampin).

Dosing Once daily, oral administration

Clinical Development
Enobosarm has been evaluated in numerous clinical trials for various indications. This section

details the most significant of these studies.

Muscle Wasting (Cachexia & Sarcopenia)
The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting

associated with cancer and aging.

Phase II Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated

Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated

a clear dose-dependent benefit.
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Endpoint Placebo
Enobosarm 1
mg

Enobosarm 3
mg

P-value (3 mg
vs. Placebo)

Change in Total

Lean Body Mass

(LBM)

- - +1.25 kg < 0.001

Change in Stair

Climb Power
- - +16.8 watts 0.013

Change in Insulin

Resistance

(HOMA-IR)

+2.6% - -27.3% 0.013

Experimental Protocol: Phase II Sarcopenia Trial (NCT00467844)

Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and

physical function.

Design: 12-week, randomized, double-blind, placebo-controlled trial.

Participants: 120 healthy elderly men (>60 years) and postmenopausal women.

Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.

Primary Endpoint: Change from baseline in total lean body mass (LBM).

Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).

Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.

Method of Assessment: Physical function was measured by a stair climb test (time and

power calculation). Safety was monitored via adverse event reporting and clinical laboratory

tests.

Phase II Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase II trial evaluated Enobosarm

in 159 patients with various cancers who had experienced weight loss. This study confirmed
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the anabolic effects in a patient population.

Endpoint Placebo (n=34)
Enobosarm 1 mg
(n=32)

Enobosarm 3 mg
(n=34)

Median Change in

LBM
+0.02 kg

+1.5 kg (p=0.0012 vs

placebo)

+1.0 kg (p=0.046 vs

placebo)

Phase III POWER Trials

Two large, identically designed Phase III trials (POWER 1 and 2; NCT01355484,

NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle

wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were

LBM and physical function (stair climb power). While the trials demonstrated a statistically

significant increase in LBM, they failed to meet the pre-specified responder analysis for the

physical function endpoint. This led to the discontinuation of development for this specific

indication.

Stress Urinary Incontinence (SUI)
Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated

for SUI in postmenopausal women. The Phase II ASTRID trial, however, failed to meet its

primary endpoint, showing no statistically significant difference in the reduction of incontinence

episodes per day compared to placebo.

Breast Cancer
A promising area of development is in the treatment of AR-positive, estrogen receptor-positive

(ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in

these tumors can have a tumor-suppressive effect. Phase II trials have shown encouraging

results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses

(e.g., 9 mg/day) than in the muscle wasting studies.

Adjunctive Therapy for Obesity
More recently, Enobosarm is being developed to address a significant side effect of GLP-1

receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle
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mass.

Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity

receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could

significantly preserve muscle while augmenting fat loss.

Endpoint (at 16 weeks) Semaglutide + Placebo
Semaglutide + Enobosarm
3 mg

Relative Reduction in Lean

Mass Loss
Baseline 99.1% (p < 0.001)

Percentage of Total Weight

Loss from Fat
- 99%

Incidence of GI Adverse

Events
32 cases 18 cases

Experimental Protocol: Phase IIb QUALITY Trial

Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and

augment fat loss in older patients receiving semaglutide for weight reduction.

Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.

Participants: Approximately 150 overweight or obese patients aged >60 years initiating

semaglutide treatment.

Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.

Primary Endpoint: Change in total lean body mass.

Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb

test).
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Method of Assessment: Body composition was assessed by DXA. Safety and tolerability

were monitored throughout the study.

Visualized Workflows and Relationships
To better illustrate the processes involved in Enobosarm's development and application, the

following diagrams are provided.
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Caption: A generalized workflow for a randomized controlled trial of Enobosarm.
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GLP-1 Agonist Monotherapy Combination Therapy
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Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

Safety and Tolerability
Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is

generally well-tolerated. A pooled safety analysis from four randomized clinical trials including

over 1,000 patients provides a robust overview.

Adverse Events: The profile of treatment-emergent adverse events (TEAEs) for Enobosarm

is comparable to placebo. The most common AEs were related to the underlying conditions

of the trial participants (e.g., nausea, anemia in cancer patients) and were not significantly

increased compared to the placebo arms.

Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal

side effects. In the QUALITY trial, it was associated with a lower incidence of GI events

compared to placebo when combined with semaglutide.
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Liver Function: There has been no evidence of significant drug-induced liver injury (DILI).

Mild, transient elevations in liver enzymes have been observed in some patients but were

typically within normal limits and resolved.

Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol.

Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.

Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone

and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and

reversible.

Conclusion
Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen

receptor modulators to date. Its development journey began with a clear therapeutic goal: to

provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted

androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its

ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a

pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its

continued development in other areas. The current focus on AR+ breast cancer and as a

muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive

results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially

critical component of next-generation weight management therapies. As an investigational

agent, it has not yet received regulatory approval for any indication, but ongoing research

continues to define its potential therapeutic roles.

To cite this document: BenchChem. [Discovery and development of Enobosarm (R,R)-MK
2866]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-
r-r-mk-2866]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-r-r-mk-2866
https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-r-r-mk-2866
https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-r-r-mk-2866
https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-r-r-mk-2866
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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